2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-
Description
Chemical Structure and Synthesis
The compound “2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-” is a pyridine derivative with a unique substitution pattern. Its structure features:
- A pyridinamine core (amino group at position 2).
- 5-iodo substituent: A heavy halogen atom at position 5, which may enhance steric bulk and influence electronic properties.
- 3-nitro group: A strong electron-withdrawing substituent that polarizes the aromatic ring.
Synthetic routes for analogous compounds (e.g., ribonucleoside derivatives like 13a and 13b in ) involve reductive amination using sodium triacetoxyborohydride, suggesting that similar methods may apply for the target compound .
Properties
IUPAC Name |
5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN4O5/c14-10-7-11(18(21)22)12(15)16-13(10)23-6-5-8-1-3-9(4-2-8)17(19)20/h1-4,7H,5-6H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFFAAZZFZYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=C(C=C(C(=N2)N)[N+](=O)[O-])I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy] typically involves multi-step organic reactions. One common approach is the nitration of pyridine derivatives followed by iodination and further nitration steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to achieve high-quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and pathways.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy] exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups and iodine atoms play crucial roles in its reactivity, influencing its binding affinity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-”, we compare it with three structural analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity Iodo vs. Nitro Group: The 3-nitro substituent is conserved across analogs, suggesting its critical role in electronic modulation (e.g., stabilizing negative charge in transition states).
Functional Group Variations Ribofuranosyl vs. Iodo: Compounds 13a and 13b replace the 5-iodo group with acetylated ribofuranosyl moieties, enabling integration into nucleic acid analogs for AEGIS applications. This substitution enhances water solubility but reduces halogen-mediated interactions .
Biological and Chemical Applications The target compound’s iodine atom may make it suitable for radiolabeling (e.g., in imaging studies), whereas ribofuranosyl derivatives (13a/13b) are optimized for base-pairing in synthetic DNA/RNA systems . The 4-nitrophenyl ethoxy chain likely enhances intercalation into hydrophobic environments, a property less pronounced in analogs with smaller aryl groups (e.g., 4-chlorophenyl) .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?
- The compound contains a pyridinamine core substituted with iodine (electron-withdrawing), nitro groups (electron-withdrawing), and a 4-nitrophenethoxy moiety (aromatic and polar). The iodine atom enhances electrophilic substitution potential, while nitro groups may sterically hinder reactivity at adjacent positions. The 4-nitrophenethoxy group introduces steric bulk and π-π stacking potential, which can influence solubility and intermolecular interactions in reactions .
- Methodological Insight : Prioritize computational modeling (e.g., DFT calculations) to predict reactive sites and experimental validation via nucleophilic aromatic substitution trials at the 5-iodo position.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Key challenges include managing competing reactivity of nitro and iodine groups and minimizing byproducts. Evidence from related nitroaromatic syntheses suggests using controlled temperatures (e.g., 0–5°C for nitration steps) and inert atmospheres to prevent decomposition .
- Methodological Insight : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) for purification, and monitor reactions via TLC or HPLC to isolate intermediates early .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- While direct safety data for this compound is limited, analogous nitroaromatic compounds require precautions due to potential toxicity and flammability. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in sealed containers away from reducing agents to avoid explosive reactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from assay conditions (e.g., solvent polarity affecting solubility) or impurities. Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and characterize batch purity via NMR and mass spectrometry .
- Methodological Insight : Use dose-response curves and negative controls to distinguish true activity from assay artifacts. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colony-counting methods) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target enzymes?
- Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 or kinases. Focus on modifying the 4-nitrophenethoxy group to optimize hydrophobic interactions or introduce hydrogen-bonding motifs .
- Methodological Insight : Combine MD simulations (100 ns trajectories) with free-energy perturbation (FEP) to assess binding stability and guide synthetic prioritization .
Q. What experimental approaches can elucidate the compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C, sampling at 0, 7, 14 days. Analyze degradation via HPLC-MS .
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds. Correlate with IR spectroscopy to detect nitro group reduction .
Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) across different studies?
- Variations may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Re-acquire NMR data in deuterated solvents with controlled humidity and temperature. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Theoretical and Framework-Driven Questions
Q. Which theoretical frameworks are most applicable for studying this compound’s role in catalytic systems?
- Apply frontier molecular orbital (FMO) theory to predict sites for electron transfer in catalytic cycles. Link to Marcus theory for electron-transfer kinetics, particularly for iodine-mediated redox processes .
- Methodological Insight : Use cyclic voltammetry to experimentally determine redox potentials and compare with computational predictions .
Q. How can researchers integrate this compound into a broader conceptual framework for drug discovery?
- Position it within the "structure-activity relationship (SAR) landscape" of nitroaromatic kinase inhibitors. Use cheminformatics tools (e.g., KNIME or RDKit) to map its pharmacophore features against known targets .
Data Presentation Example
| Property | Method | Key Consideration |
|---|---|---|
| Solubility in polar solvents | Shake-flask method with HPLC quantification | Account for nitro group hydrolysis in aqueous media |
| LogP value | HPLC-based reverse-phase analysis | Calibrate with standards of known hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
